molecular formula C18H18ClN3O5S2 B12735344 Propanoic acid, 2,2-dimethyl-, 6-chloro-2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide CAS No. 123277-32-7

Propanoic acid, 2,2-dimethyl-, 6-chloro-2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide

Cat. No.: B12735344
CAS No.: 123277-32-7
M. Wt: 455.9 g/mol
InChI Key: TZCNYQCCEUDLQL-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 6-chloro-2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide is a complex organic compound It is characterized by its unique structure, which includes a thieno[2,3-e][1,2]thiazin-4-yl ester core, a pyridinylamino group, and a chlorinated methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[2,3-e][1,2]thiazin-4-yl ester core This can be achieved through a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated methyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorinated methyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid derivatives: Compounds with similar propanoic acid backbones.

    Thieno[2,3-e][1,2]thiazin-4-yl esters: Compounds with similar thieno[2,3-e][1,2]thiazin-4-yl ester cores.

    Pyridinylamino compounds: Compounds containing pyridinylamino groups.

Uniqueness

This compound is unique due to its combination of functional groups and structural features. The presence of the chlorinated methyl group, the pyridinylamino group, and the thieno[2,3-e][1,2]thiazin-4-yl ester core sets it apart from other similar compounds.

Properties

CAS No.

123277-32-7

Molecular Formula

C18H18ClN3O5S2

Molecular Weight

455.9 g/mol

IUPAC Name

[6-chloro-2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)thieno[2,3-e]thiazin-4-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C18H18ClN3O5S2/c1-18(2,3)17(24)27-14-13(16(23)21-12-7-5-6-8-20-12)22(4)29(25,26)10-9-11(19)28-15(10)14/h5-9H,1-4H3,(H,20,21,23)

InChI Key

TZCNYQCCEUDLQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=C1SC(=C2)Cl)C)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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